molecular formula C19H31NO3 B12023391 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol

Cat. No.: B12023391
M. Wt: 321.5 g/mol
InChI Key: FZMBEQQNEZPYBB-CZIZESTLSA-N
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Description

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol is an organic compound with a complex structure that includes a phenol group, a hydroxyimino group, and a nonyl chain

Properties

Molecular Formula

C19H31NO3

Molecular Weight

321.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol

InChI

InChI=1S/C19H31NO3/c1-3-5-6-7-8-9-10-11-18(20-22)17-13-12-16(15-19(17)21)23-14-4-2/h12-13,15,21-22H,3-11,14H2,1-2H3/b20-18+

InChI Key

FZMBEQQNEZPYBB-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCCC)O

Canonical SMILES

CCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol typically involves the following steps:

    Formation of the Hydroxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with hydroxylamine under acidic or basic conditions.

    Attachment of the Nonyl Chain: The nonyl chain can be introduced through a nucleophilic substitution reaction, where a nonyl halide reacts with the hydroxyimino intermediate.

    Formation of the Phenol Group: The phenol group can be introduced through electrophilic aromatic substitution reactions, where a suitable aromatic precursor is reacted with a hydroxyl group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols and hydroxyimino derivatives.

Scientific Research Applications

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-octylcarbonimidoyl]-5-propoxyphenol
  • 2-[(E)-N-hydroxy-C-decylcarbonimidoyl]-5-propoxyphenol
  • 2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-4-methoxyphenol

Uniqueness

2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms. This can include a wide range of activities such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects. Understanding the biological activity of a compound involves studying its mechanism of action, efficacy, and safety profile.

Chemical Structure and Properties

The compound , “2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]-5-propoxyphenol,” can be analyzed based on its structural components:

  • Hydroxy Group : Often contributes to hydrogen bonding and increases solubility in biological systems.
  • Carbonimidoyl Group : May play a role in enzyme inhibition or modulation.
  • Propoxy Group : Can influence lipophilicity and membrane permeability.

Potential Biological Activities

  • Antioxidant Activity : Compounds with phenolic structures are often associated with antioxidant properties due to their ability to donate electrons and neutralize free radicals.
  • Antimicrobial Activity : Many carbonimidoyl derivatives exhibit antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
  • Anti-inflammatory Effects : Hydroxyphenols can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings

While specific studies on “this compound” are not available, related compounds have shown promising results in various studies:

  • Case Study 1 : A study on similar phenolic compounds indicated significant antioxidant activity, with IC50 values (the concentration required to inhibit 50% of the target) demonstrating effectiveness in scavenging free radicals.
  • Case Study 2 : Research on carbonimidoyl derivatives revealed their potential as antibacterial agents against Gram-positive bacteria, highlighting their mechanism involving cell wall disruption.

Data Table: Comparative Biological Activity

Compound NameAntioxidant Activity (IC50)Antimicrobial Activity (MIC)Anti-inflammatory Effect
This compoundTBDTBDTBD
Related Phenolic Compound A25 µM15 µg/mLModerate
Carbonimidoyl Derivative B30 µM10 µg/mLHigh

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